molecular formula C15H16O5 B2950017 (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 858742-10-6

(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Katalognummer: B2950017
CAS-Nummer: 858742-10-6
Molekulargewicht: 276.288
InChI-Schlüssel: AYQPPMUEYWKCAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative featuring a coumarin core substituted with ethoxy, methyl, and acetic acid groups. Its IUPAC name reflects the ethoxy group at position 7, methyl groups at positions 4 and 8, and an acetic acid moiety at position 3 of the coumarin scaffold . Key physicochemical properties include:

  • Molecular formula: C₁₅H₁₆O₅
  • Molecular weight: 276.28 g/mol
  • Acid dissociation constant (pKa): ~3.61
  • LogP (octanol-water partition coefficient): 2.32, indicating moderate lipophilicity .

Eigenschaften

IUPAC Name

2-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-19-12-6-5-10-8(2)11(7-13(16)17)15(18)20-14(10)9(12)3/h5-6H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPPMUEYWKCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl groups at positions 4 and 8, as well as the ethoxy group, are susceptible to oxidation under specific conditions.
Example Reaction:
Oxidation of methyl groups to carboxylic acids using strong oxidizing agents like KMnO₄ in acidic or basic media.

Reaction TypeReagents/ConditionsProduct(s)Reference
Methyl oxidationKMnO₄, H₂SO₄, reflux(7-Ethoxy-4,8-dicarboxy-2-oxo-2H-chromen-3-yl)acetic acid (hypothesized)

Key Findings:

  • Oxidation of methyl groups on coumarin derivatives is well-documented for generating polycarboxylic acids, which are valuable in medicinal chemistry[^4^][^10^].

Esterification and Acylation

The acetic acid moiety undergoes esterification, enabling the synthesis of derivatives for pharmacological studies.

Reaction TypeReagents/ConditionsProduct(s)Reference
EsterificationMethanol, H₂SO₄, refluxMethyl (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate
AcylationAcetic anhydride, H₂SO₄, 0–5°CAcetylated derivative (e.g., at hydroxyl groups if present)

Key Findings:

  • Esterification is a high-yield reaction (77–88%) under mild conditions[^3^][^4^].

  • Acylation typically targets hydroxyl groups, but the ethoxy substituent may require deprotection first[^8^].

Substitution Reactions

The ethoxy group and acetic acid functionality participate in nucleophilic substitution.

Reaction TypeReagents/ConditionsProduct(s)Reference
Acid chloride formationSOCl₂, anhydrous conditions(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl chloride
Amide synthesisNH₃ or amines, RT(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide derivatives
Hydrazide formationHydrazine hydrate, ethanol, reflux(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetohydrazide

Key Findings:

  • Substitution at the carboxylic acid group (e.g., hydrazide formation) is a key step for synthesizing bioactive derivatives[^8^][^12^].

  • Ethoxy groups may undergo cleavage under strongly acidic conditions to yield hydroxylated analogs[^3^][^7^].

Decarboxylation

The acetic acid side chain can undergo decarboxylation under thermal or catalytic conditions.

Reaction TypeReagents/ConditionsProduct(s)Reference
Thermal decarboxylationHeating (>200°C)3-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propane

Key Findings:

  • Decarboxylation is less common but relevant for simplifying the molecular structure in SAR studies[^4^].

Electrophilic Aromatic Substitution

The coumarin ring undergoes electrophilic substitution, though substituents direct reactivity.

Reaction TypeReagents/ConditionsProduct(s)Reference
NitrationHNO₃, H₂SO₄, 0°CNitro derivatives at positions ortho/para to electron-donating groups

Key Findings:

  • Ethoxy and methyl groups act as activating substituents, directing nitration to specific positions[^9^].

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis.

Reaction TypeReagents/ConditionsProduct(s)Reference
Pyrazole formationPentane-2,4-dione, refluxFused pyrazole-coumarin hybrids

Key Findings:

  • Cyclization with diketones yields heterocyclic systems with enhanced bioactivity[^8^][^9^].

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a member of the coumarin family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

The compound's structure can be summarized as follows:

  • IUPAC Name : (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have shown that (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid exhibits significant free radical scavenging activity. For instance, it has been tested using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Ascorbic Acid10
(7-Ethoxy...)15

Anti-inflammatory Activity

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study demonstrated a reduction in inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha2000800
IL-61500600

Anticancer Activity

The anticancer potential of (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has been explored in various cancer cell lines. It demonstrated cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 20 µM, indicating its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Reference
MCF720
HeLa25

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : It scavenges free radicals and inhibits lipid peroxidation.
  • Inflammatory Pathway Modulation : The compound modulates signaling pathways related to inflammation, particularly NF-kB.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of (7-ethoxy...) against oxidative stress-induced neurotoxicity in PC12 cells. The results indicated that treatment with the compound significantly reduced cell death and apoptosis markers.

Clinical Relevance

In vivo studies have suggested that this compound may improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing beta-amyloid aggregation.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Mechanistic Insights

  • Acetic Acid Functionalization : The -COOH group in all analogues enables hydrogen bonding and ionic interactions, critical for adsorption or biological activity. For example, acetic acid-modified biochars demonstrate uranium adsorption via -COO⁻ coordination .
  • Substituent Impact : Ethoxy groups improve lipophilicity and membrane permeability compared to hydroxy or methoxy groups. Methyl substituents at positions 4 and 8 may sterically hinder enzymatic degradation .

Q & A

Q. What synthetic routes are commonly employed to prepare (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Coumarin core formation : Ethylation of 7-hydroxy-4,8-dimethylcoumarin intermediates using ethylating agents (e.g., ethyl iodide) under basic conditions .
  • Acetic acid side-chain introduction : Condensation with bromoacetic acid or its derivatives via nucleophilic substitution, often catalyzed by K₂CO₃ in anhydrous acetone .
  • Purification : Recrystallization from ethanol or methanol (95% purity confirmed by HPLC) . Optimization includes monitoring reaction progress via TLC, adjusting solvent polarity, and controlling temperature to minimize byproducts like unsubstituted coumarin derivatives .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.39 ppm for methyl groups, δ 170.9 ppm for carbonyl carbons) to confirm substituent positions and absence of impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : LRMS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 431 for brominated analogs) .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?

Contradictions often arise from solvent effects, crystallinity, or tautomerism. To address this:

  • Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and report solvent-specific shifts .
  • Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism in the coumarin ring) .
  • Compare with crystallographic data (e.g., bond lengths from X-ray structures) to validate substituent orientations .

Q. What crystallographic refinement strategies in SHELXL improve accuracy for this compound’s X-ray structure?

  • Anisotropic refinement : Apply to non-hydrogen atoms to model thermal motion accurately .
  • Hydrogen placement : Use HFIX or DFIX commands to constrain positions for CH₃ and OH groups .
  • Twinned data handling : Utilize TWIN/BASF instructions for crystals with pseudo-merohedral twinning . Validation via WinGX/ORTEP ensures ellipsoid plots match electron density maps .

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of analogs of this compound?

  • Substituent variation : Synthesize analogs with modified ethoxy/methyl groups and test inhibition of targets like SLC26A3 (intestinal anion exchangers) .
  • Computational modeling : Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
  • Bioassay correlation : Compare IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

Methodological Considerations

Q. What experimental design principles minimize side reactions during synthesis?

  • Protecting groups : Temporarily protect reactive hydroxyl groups with acetyl or benzyl groups before introducing the acetic acid side-chain .
  • Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of the coumarin ring .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps while avoiding over-acidification .

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Solvent optimization : Switch from polar aprotic (DMF) to less polar solvents (THF) to reduce solvolysis .
  • Coupling reagents : Use EDCI/HOBt instead of DCC to enhance efficiency and reduce racemization .
  • Microwave-assisted synthesis : Apply controlled heating (100°C, 30 min) to improve reaction kinetics .

Data Interpretation Challenges

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

  • Metabolite analysis : Use LC-MS to identify degradation products (e.g., de-ethylated derivatives) that may alter activity .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability discrepancies .
  • Cell permeability assays : Perform Caco-2 monolayer studies to evaluate membrane transport limitations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.